molecular formula C20H17ClO5 B4770402 benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B4770402
M. Wt: 372.8 g/mol
InChI Key: MUSZLDOTKXOLLM-UHFFFAOYSA-N
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Description

Benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one derivatives with benzyl 2-chloroacetate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12-13(2)20(23)26-17-9-18(16(21)8-15(12)17)24-11-19(22)25-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSZLDOTKXOLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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